ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
Several studies have focused on the synthesis of novel heterocyclic compounds, demonstrating significant biological activities. For example, the preparation of compounds with potential biocidal properties against bacteria and fungi has been reported, illustrating the role of such molecules in developing new antimicrobial agents (Youssef et al., 2011). Similarly, compounds exhibiting activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis, have been synthesized and evaluated (Shindikar & Viswanathan, 2005).
Antimicrobial and Antifungal Applications
The synthesis of new pyrazoline and pyrazole derivatives has shown antimicrobial activity against various microorganisms, suggesting the role of such compounds in antimicrobial research (Hassan, 2013). Additionally, molecules containing penicillanic acid or cephalosporanic acid moieties have been investigated for their antimicrobial, antilipase, and antiurease activities, indicating their potential in medical chemistry and drug development (Başoğlu et al., 2013).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and characterization of novel compounds, exploring their potential applications based on their chemical properties. For instance, the synthesis of derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents suggests the utility of such compounds in addressing microbial resistance (Abdel-Mohsen, 2014).
Drug Design and Tuberculosis Treatment
In drug design and tuberculosis treatment, the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition have been reported. This research underscores the importance of chemical synthesis in developing new therapeutic agents (Reddy et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Monoacylglycerol lipase (MAGL) enzyme . MAGL plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound likely interacts with its target, the MAGL enzyme, by binding to its active site . This interaction could inhibit the enzyme’s activity, preventing the breakdown of 2-AG and leading to increased levels of this endocannabinoid in the body .
Biochemical Pathways
By inhibiting MAGL, the compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes . The increase in 2-AG levels could enhance the activation of cannabinoid receptors, influencing various downstream effects such as pain sensation, mood regulation, and memory .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in 2-AG levels and enhanced activation of cannabinoid receptors . This could lead to changes in pain sensation, mood, and memory among other physiological processes .
Properties
IUPAC Name |
ethyl 4-[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-2-30-23(29)25-11-9-24(10-12-25)22(28)16-32-21-15-31-18(13-20(21)27)14-26-8-7-17-5-3-4-6-19(17)26/h3-6,13,15H,2,7-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMGNXKJTYYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.